beta-Methyllanthionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

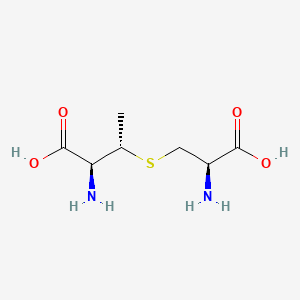

Beta-Methyllanthionine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Lantibiotic Synthesis

Beta-methyllanthionine is integral to the structure of several lantibiotics, such as nisin and subtilin. These compounds exhibit potent antibacterial properties against Gram-positive bacteria, making them valuable in the pharmaceutical industry. Research has demonstrated that modifications to the this compound residue can significantly impact the antimicrobial activity of these peptides.

Key Findings:

- Mechanism of Action : this compound enhances the binding affinity of lantibiotics to lipid II, a precursor for peptidoglycan synthesis in bacterial cell walls. Substituting lanthionine with this compound has been shown to reduce binding constants significantly, correlating with decreased pore-forming activity in lipid II-containing liposomes .

- Synthesis Techniques : Recent studies have focused on scalable synthesis methods for this compound derivatives, facilitating large-scale production for therapeutic applications. One method involves nucleophilic ring-opening reactions using aziridines and cysteine derivatives, yielding high quantities with good yields .

Antimicrobial Activity

The incorporation of this compound into peptide structures enhances their antimicrobial efficacy. For instance, this compound-containing peptides have shown effectiveness against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Case Study: Mersacidin Synthesis

- Mersacidin, a lantibiotic containing this compound, was synthesized using orthogonally protected derivatives. This approach allowed for efficient production and further modifications to enhance biological activity against resistant bacterial strains .

Biopreservation

This compound has been explored as a natural preservative in food products due to its antimicrobial properties. The use of bacteriocins derived from lactic acid bacteria, which often contain this compound, has gained attention as an alternative to synthetic preservatives.

Key Findings:

- Food Safety : Studies have demonstrated that bacteriocins can effectively inhibit the growth of spoilage organisms and pathogens in various food matrices, including dairy products and meats .

- Shelf Life Extension : The addition of bacteriocins containing this compound has been shown to extend the shelf life of products by reducing microbial load and preventing spoilage .

Case Studies in Food Products

| Food Product | Bacteriocin Source | Microbial Targets | Outcome |

|---|---|---|---|

| Milk | Bacillus licheniformis Me1 | Listeria monocytogenes | Increased shelf life by 4 days at 28°C |

| Cheese | Lactobacillus pentosus CS2 | Micrococcus luteus | Improved microbiological quality |

| Fresh Fish | Various LAB strains | Multiple spoilage bacteria | Extended freshness during storage |

Enzyme Mechanisms

Research into the biosynthetic pathways of lanthipeptides has highlighted the role of this compound in enzyme interactions and modifications during peptide synthesis. Understanding these mechanisms can lead to innovations in peptide engineering and development.

Structural Studies

This compound's unique structure allows researchers to explore its interactions within peptide frameworks using techniques such as site-directed mutagenesis and NMR spectroscopy. These studies provide insights into how structural variations influence function and stability .

Propiedades

Número CAS |

42849-28-5 |

|---|---|

Fórmula molecular |

C7H14N2O4S |

Peso molecular |

222.26 g/mol |

Nombre IUPAC |

(2S,3S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c1-3(5(9)7(12)13)14-2-4(8)6(10)11/h3-5H,2,8-9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+/m0/s1 |

Clave InChI |

NSGOABPZARPCFM-VAYJURFESA-N |

SMILES |

CC(C(C(=O)O)N)SCC(C(=O)O)N |

SMILES isomérico |

C[C@@H]([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |

SMILES canónico |

CC(C(C(=O)O)N)SCC(C(=O)O)N |

Key on ui other cas no. |

42849-28-5 |

Sinónimos |

eta-methyl-lanthionine beta-methyllanthionine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.